1-(morpholinomethyl)benzo[cd]indol-2(1H)-one
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Overview
Description
1-(Morpholinomethyl)benzo[cd]indol-2(1H)-one is a chemical compound belonging to the benzo[cd]indol-2(1H)-one family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholinomethyl)benzo[cd]indol-2(1H)-one typically involves a multi-step process. One common method includes the condensation of benzo[cd]indol-2(1H)-one with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholinomethyl)benzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving protein-ligand interactions and enzyme inhibition.
Medicine: It has shown promise as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(morpholinomethyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as bromodomains. These interactions can inhibit the activity of proteins involved in disease pathways, thereby exerting therapeutic effects. The compound’s ability to modulate protein function is attributed to its unique chemical structure, which allows it to bind selectively to target sites .
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one: The parent compound, which lacks the morpholinomethyl group.
Pyrrolo[4,3,2-de]quinolin-2(1H)-one: A structurally related compound with similar biological activities.
Uniqueness
1-(Morpholinomethyl)benzo[cd]indol-2(1H)-one is unique due to the presence of the morpholinomethyl group, which enhances its solubility, stability, and binding affinity to specific protein targets. This structural modification distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C16H16N2O2/c19-16-13-5-1-3-12-4-2-6-14(15(12)13)18(16)11-17-7-9-20-10-8-17/h1-6H,7-11H2 |
InChI Key |
JRNYKHKZLUNLKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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